

# Application Notes and Protocols for PtS<sub>2</sub> in van der Waals Heterostructures

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## Compound of Interest

Compound Name: *Platinum disulfide*

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## Introduction

**Platinum disulfide** (PtS<sub>2</sub>), a member of the Group 10 transition metal dichalcogenides (TMDs), has emerged as a compelling material for next-generation electronic and optoelectronic devices. Its layer-dependent bandgap, ranging from approximately 0.25 eV in bulk to 1.6 eV in a monolayer, coupled with high carrier mobility and excellent air stability, makes it a versatile component in van der Waals (vdW) heterostructures.<sup>[1][2]</sup> These heterostructures, formed by stacking different two-dimensional (2D) materials, allow for the engineering of novel properties and functionalities not present in the individual constituents. This document provides an overview of the applications of PtS<sub>2</sub>-based vdW heterostructures, detailed experimental protocols for their fabrication and characterization, and quantitative data to guide future research and development.

## Applications of PtS<sub>2</sub> van der Waals Heterostructures

The unique electronic and optical properties of PtS<sub>2</sub> vdW heterostructures have led to their exploration in a variety of applications:

- **Photodetectors:** PtS<sub>2</sub>-based heterostructures have demonstrated high performance in photodetection across a broad spectral range, from ultraviolet (UV) to near-infrared (NIR).

For instance, a PtS<sub>2</sub>-x/Ga<sub>2</sub>O<sub>3</sub> heterostructure has shown high responsivity and detectivity for broadband photodetection.<sup>[1]</sup> Similarly, WS<sub>2</sub>/PtS<sub>2</sub> and ReSe<sub>2</sub>/PtS<sub>2</sub> heterojunctions have been fabricated into high-performance photodetectors.<sup>[3][4][5][6]</sup>

- **Solar Cells and Photovoltaics:** The tunable bandgap and strong light absorption of PtS<sub>2</sub> make it a promising material for solar energy conversion. The PtS<sub>2</sub>/GaSe heterostructure has been proposed as a candidate for solar cells, with a theoretical power conversion efficiency that can be optimized to approximately 18.5%.<sup>[7]</sup> The PtS<sub>2</sub>/MoSi<sub>2</sub>P<sub>4</sub> heterostructure also shows potential as a highly efficient photovoltaic absorber material.<sup>[8]</sup>
- **Photocatalysis:** PtS<sub>2</sub>-based heterostructures are being investigated for photocatalytic water splitting to produce hydrogen. The PtS<sub>2</sub>/GaSe and PtS<sub>2</sub>/HfGe<sub>2</sub>N<sub>4</sub> vdW heterostructures have been theoretically shown to be promising for this application due to their suitable band alignments.<sup>[7][9]</sup>
- **Field-Effect Transistors (FETs):** The excellent electronic properties of PtS<sub>2</sub> have been leveraged in the development of high-performance FETs. A PtS<sub>2</sub>/MoS<sub>2</sub> heterostructure has been studied as a field-effect transistor, exhibiting gate-tunable rectifying behavior.<sup>[10]</sup>
- **Gas Sensors:** The high surface-to-volume ratio and sensitivity to surface adsorbates make 2D materials like PtS<sub>2</sub> ideal for gas sensing applications. PtS<sub>2</sub> has been shown to have excellent gas sensing performance with a very low detection limit for NO<sub>2</sub>.<sup>[11]</sup> Furthermore, Ni-decorated PtS<sub>2</sub> monolayers have been investigated as potential strain-modulated gas sensors for detecting gases like CO and C<sub>2</sub>H<sub>2</sub>.<sup>[12][13]</sup>
- **Thermoelectrics:** The PtS<sub>2</sub>/MoSi<sub>2</sub>P<sub>4</sub> vdW heterostructure has been identified as a potential candidate material for sustainable energy applications in thermoelectrics.<sup>[8]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data reported for various PtS<sub>2</sub>-based van der Waals heterostructures.

Table 1: Electronic and Optical Properties of PtS<sub>2</sub> Heterostructures

Heterostructure	Bandgap (eV)	Band Alignment	Application	Reference
PtS2/MoSi2P4	0.98 (Direct)	Type-II	Photovoltaics, Thermoelectrics	[8]
PtS2/GaSe	1.81 (Indirect)	Type-II	Photocatalytic Water Splitting, Solar Cells	[7]
WS2/PtS2	-	Type-I	Photodetectors	[3][4][5]
PtS2-x/Ga2O3	-	Type-I	Broadband Photodetectors	[1]
PtS2/MoS2	-	Type-I	FETs, Photodetectors	[10]
PtS2/ZrS2	0.74 (Indirect)	Type-II	Solar Energy Conversion, Photocatalysis	[14]
PtS2/MoTe2	1.26 (Indirect)	Type-II	Photocatalytic Water Splitting	[15]
PtS2/GaS	2.36 (Indirect)	Type-II	Photocatalytic Water Splitting	[16]
InSe/PtS2	-	p-n junction	Diodes, Optoelectronics	[17]

Table 2: Performance Metrics of PtS2 Heterostructure Devices

Device	Metric	Value	Wavelength (nm)	Reference
PtS2-x/Ga2O3 Photodetector	Responsivity	38.7 A/W	1100	<a href="#">[1]</a>
	Detectivity	$4.8 \times 10^{13}$ Jones	1100	
	Response Time (rise/fall)	90 ms / 86 ms	-	
PtS2/MoS2 Photodetector	Responsivity	403 A/W	685	<a href="#">[10]</a>
	Detectivity	$1.07 \times 10^{11}$ Jones	685	
	Response Time (rise/fall)	24 ms / 21 ms	685	
InSe/PtS2 Photodetector	Responsivity	31.85 - 43.2 A/W	220	<a href="#">[17]</a>
	Detectivity	$7.06 \times 10^9$ Jones	-	
ReSe2/PtS2 Photodetector	Detectivity	$1.96 \times 10^{11}$ Jones	685	<a href="#">[6]</a>
	Response Time (rise/fall)	4 ms / 4 ms	-	

## Experimental Protocols

### I. Synthesis of PtS2 and Heterostructure Fabrication

#### A. Synthesis of PtS2 Films via Chemical Vapor Deposition (CVD)

This protocol describes a modified CVD method for synthesizing PtS2 films.[\[18\]](#)

- Substrate Preparation: Deposit a thin film of Platinum (Pt) with a thickness of approximately 3 nm onto a SiO2/Si substrate using molecular beam epitaxy (MBE).

- CVD Furnace Setup: Place the Pt-coated substrate in the second temperature zone of a double-temperature zone furnace. Place sulfur powder (100 mg, 99.99% purity) in the first temperature zone, approximately 20 cm upstream from the substrate.
- Growth Process:
  - Heat the substrate in the second zone to 600 °C at a rate of about 2.0 °C/min.
  - Heat the sulfur powder in the first zone to approximately 200 °C.
  - Introduce Argon (Ar) as a carrier gas at a flow rate of 60 sccm to transport the sulfur vapor to the substrate.
  - Maintain these conditions for a growth time of 30 minutes.
- Cooling: After the growth period, allow the furnace to cool down to room temperature naturally.

## B. Mechanical Exfoliation and Deterministic Transfer for Heterostructure Assembly

This protocol outlines the common "dry-transfer" method for creating vdW heterostructures.

- Exfoliation of 2D Materials:
  - Use the mechanical exfoliation technique (the "Scotch tape method") to obtain few-layer flakes of PtS<sub>2</sub> and the other desired 2D material from their bulk crystals.
- Preparation of the Transfer Stamp:
  - Prepare a polydimethylsiloxane (PDMS) stamp on a glass slide.
- Picking up the First Flake:
  - Identify a suitable flake of the first 2D material (e.g., PtS<sub>2</sub>) on a Si/SiO<sub>2</sub> substrate using an optical microscope.
  - Carefully align the PDMS stamp over the selected flake and bring it into contact.

- Slowly peel back the stamp to pick up the flake.
- Stacking the Heterostructure:
  - Identify a suitable flake of the second 2D material on another Si/SiO<sub>2</sub> substrate.
  - Using a micromanipulator, align the PDMS stamp carrying the first flake over the second flake.
  - Slowly bring the stamp into contact with the second flake.
  - Gently heat the stage to improve adhesion and then slowly retract the PDMS stamp, leaving the heterostructure on the substrate.
- Annealing: Anneal the final heterostructure in a high-vacuum environment to remove any trapped residue and improve the interlayer contact.

## II. Characterization of PtS<sub>2</sub> van der Waals Heterostructures

A comprehensive characterization is crucial to understand the properties of the fabricated heterostructures.[\[19\]](#)[\[20\]](#)[\[21\]](#)

### A. Structural and Morphological Characterization

- Optical Microscopy: Used for initial identification of exfoliated flakes and locating the final heterostructure.
- Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the determination of the thickness (number of layers) of the flakes and the cleanliness of the interface.[\[22\]](#)
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Offer high-resolution imaging of the material's morphology and crystalline structure. TEM can provide atomic-resolution images of the crystal lattice.[\[21\]](#)

### B. Spectroscopic and Compositional Characterization

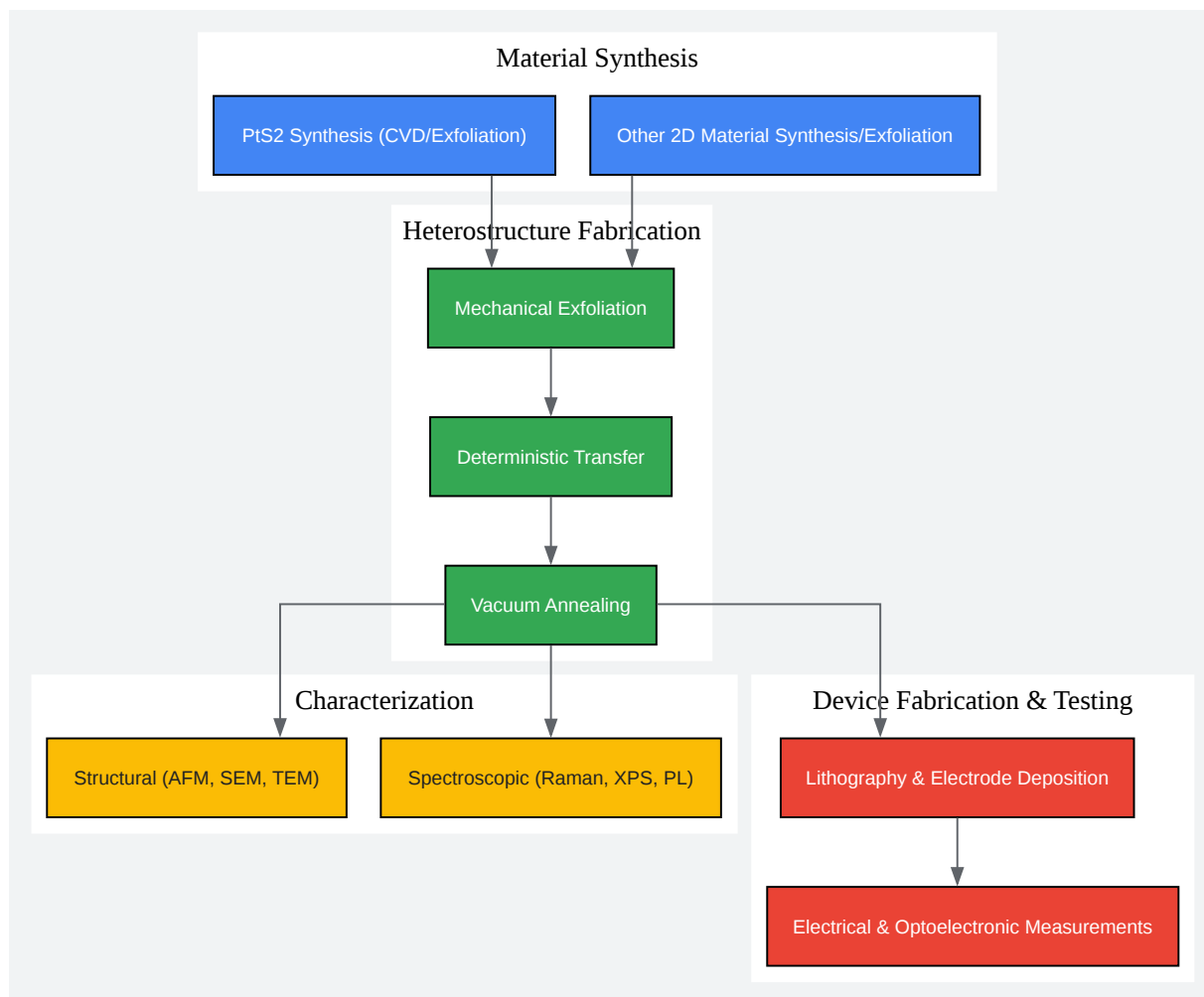
- Raman Spectroscopy: A non-destructive technique used to confirm the material identity, determine the number of layers, and assess the crystalline quality and strain. The characteristic Raman peaks of PtS<sub>2</sub> and the other constituent material should be identifiable in the heterostructure's spectrum.[21]
- X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the elements within the heterostructure, confirming the successful transfer and the absence of significant contamination.[20]
- Photoluminescence (PL) Spectroscopy: Provides information about the electronic band structure and is particularly useful for identifying direct vs. indirect bandgap transitions and the effects of interlayer coupling.[21]

### C. Electronic and Optoelectronic Characterization

- Device Fabrication: Fabricate field-effect transistor or photodetector devices by patterning source and drain electrodes onto the heterostructure using standard photolithography or electron-beam lithography, followed by metal deposition.
- Electrical Transport Measurements: Measure the current-voltage (I-V) characteristics of the device in the dark and under illumination to determine properties like carrier mobility, on/off ratio, and photoresponse.
- Photoresponsivity and Detectivity Measurements: Illuminate the device with light of varying wavelengths and power intensities to quantify its performance as a photodetector, calculating the responsivity and detectivity.

## Visualizations

## Experimental Workflow





## Type-I (Straddling Gap)

PtS2		Other Material	
Conduction Band	Valence Band	Conduction Band	Valence Band

## Type-II (Staggered Gap)

PtS2		Other Material	
Conduction Band	Valence Band	Conduction Band	Valence Band

## Type-III (Broken Gap)

PtS2		Other Material	
Conduction Band	Valence Band	Conduction Band	Valence Band



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